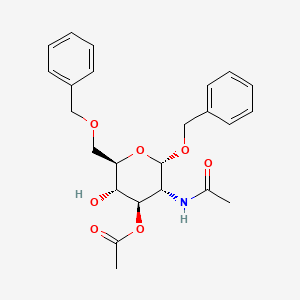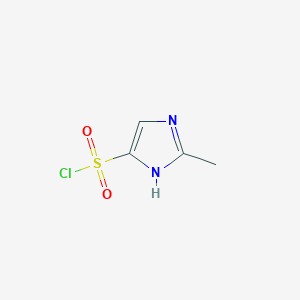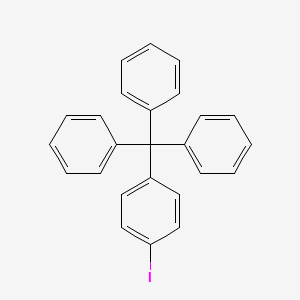![molecular formula C15H8F6O B3040521 Bis[4-(trifluoromethyl)phenyl]methanone CAS No. 21221-91-0](/img/structure/B3040521.png)
Bis[4-(trifluoromethyl)phenyl]methanone
Vue d'ensemble
Description
Bis[4-(trifluoromethyl)phenyl]methanone, also known by its CAS number 21221-91-0, is a chemical compound with the molecular formula C15H8F6O . It has a molecular weight of 318.22 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H8F6O . It consists of two phenyl rings, each substituted with a trifluoromethyl group, and a methanone group linking the two rings .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique
Thermally Activated Fluorescent Emitters
Bis[4-(trifluoromethyl)phenyl]methanone derivatives have been explored for their potential as thermally activated delayed fluorescent (TADF) emitters. For instance, derivatives like BPBCz and TrzBCz, involving this compound as a core structure, exhibit high efficiency as TADF emitters. These compounds demonstrate significant quantum efficiencies in blue TADF devices, making them promising for applications in blue light-emitting materials (Kim, Choi, & Lee, 2016).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds incorporating this compound have been a focus of research. These synthesized derivatives are characterized through various spectroscopic techniques, offering insights into their molecular structure and properties. Such research expands the understanding of the chemical and physical attributes of this compound derivatives (Enbaraj et al., 2021).
Memory Devices
In the field of memory devices, this compound derivatives have shown potential. For example, a novel compound was synthesized and used in the production of hyperbranched polyamic acids, leading to the development of ferrocene-terminated hyperbranched polyimide. This material exhibited superior solubility, excellent thermal stability, and was used in the fabrication of memory devices showcasing bistable electrical conductivity and nonvolatile memory characteristics (Tan et al., 2017).
Antibacterial and Antifungal Activities
This compound derivatives have been evaluated for their antibacterial and antifungal activities. Such studies involve the synthesis of specific derivatives and their subsequent testing against various bacterial and fungal strains, contributing to the potential development of new antimicrobial agents (Jalbout et al., 2006).
Stimuli-Responsive Fluorescence
Research has also delved into stimuli-responsive and reversible fluorescence properties of this compound derivatives. These compounds have been shown to exhibit unique fluorescent characteristics in response to various stimuli, making them suitable for applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of this compound derivatives provides valuable information on their molecular arrangement and intermolecular interactions. Such studies are crucial for understanding the material properties and potential applications in various fields (Wang, Sun, Zhang, & Sun, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKDMJOYMRUGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


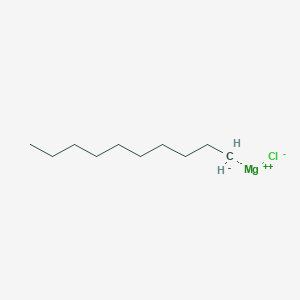
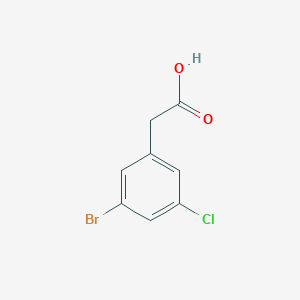
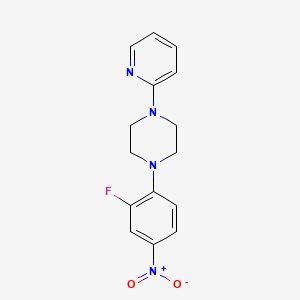


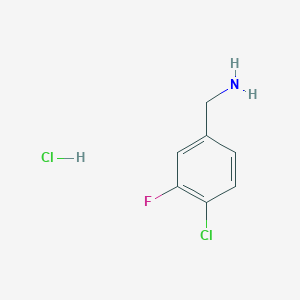
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
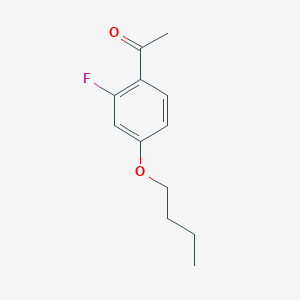
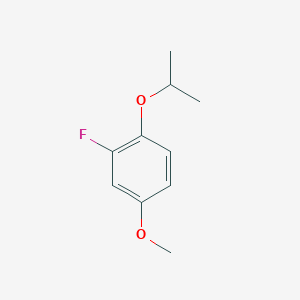
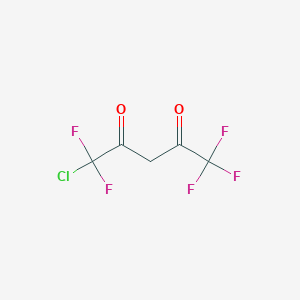
![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
